Perfluoroisobutyryl fluoride

Description

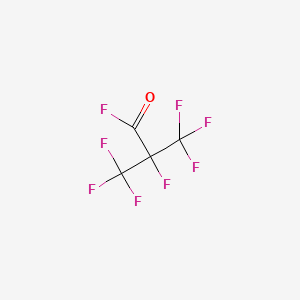

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWSHOSLZPMKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447694 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-84-9 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Perfluoroisobutyryl Fluoride

Established Synthetic Routes to Perfluoroisobutyryl Fluoride (B91410)

The generation of Perfluoroisobutyryl Fluoride can be achieved through various distinct chemical strategies. These established routes include electrochemical fluorination, the catalyzed addition of carbonyl fluoride to hexafluoropropylene, pyrolysis of hexafluoropropylene oligomers, and the fluorination of specific precursors.

Electrochemical fluorination (ECF) stands as a primary industrial method for producing perfluorinated compounds, including this compound. wikipedia.org The process, often referred to as the Simons process, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. wikipedia.org For the synthesis of this compound, various hydrocarbon precursors can be utilized.

One patented method describes using isobutyric anhydride (B1165640) as the starting material, which undergoes electrochemical fluorination in an electrochemical reactor with hydrogen fluoride to yield this compound. patsnap.com Other precursors, such as methacrylic acid and its derivatives like methacryloyl chloride, have also been successfully employed. patsnap.com This approach is highlighted for its ability to avoid isomerization byproducts that can occur with other starting materials. patsnap.com The gaseous product from the ECF cell, containing this compound, is then typically processed further, for example, by reacting with an alcohol to form the corresponding ester. patsnap.com

The conditions for the electrochemical fluorination can be precisely controlled to optimize the yield and selectivity of the desired product.

Table 1: Examples of Electrochemical Fluorination Conditions for this compound Synthesis

| Precursor | Voltage (V) | Current Density (mA/cm²) | Temperature (°C) |

|---|---|---|---|

| Methacrylic Anhydride | 4.5 - 5.0 | 5 - 10 | 0 - 5 |

| Methacrylic Acid | 5.0 - 10 | 25 - 30 | 0 - 5 |

| Methacryloyl Chloride | 6.0 - 10 | 15 - 30 | -10 - 1 |

Data sourced from patent literature describing the synthesis of perfluoromethyl isobutyrate via a this compound intermediate. patsnap.com

A significant synthetic route involves the direct addition of carbonyl fluoride to hexafluoropropylene. This reaction is catalyzed by alkali metal fluorides, such as potassium fluoride (KF) or sodium fluoride (NaF). google.comepo.org The reaction is typically carried out in an aprotic polar solvent.

In this process, the fluoride ion from the catalyst initiates a nucleophilic attack on the hexafluoropropylene, and the resulting carbanion adds to carbonyl fluoride. researchgate.net The choice of catalyst and solvent can influence the reaction's efficiency and yield. For instance, patent literature describes using potassium fluoride in acetonitrile, sometimes with a co-solvent like 18-crown-6, to achieve high yields of this compound. google.com Another example uses anhydrous potassium fluoride in diglyme (B29089). epo.org The reaction can be performed in a high-pressure autoclave, with temperatures maintained around 15 °C after the initial introduction of reactants at a much lower temperature. google.com Yields for this method have been reported to be as high as 95.9%. google.com

Table 2: Conditions for Catalyzed Addition of Carbonyl Fluoride to Hexafluoropropylene

| Catalyst | Co-solvent/Solvent | Temperature | Purity/Yield |

|---|---|---|---|

| Potassium Fluoride | 18-crown-6 / Acetonitrile | 15 °C | 99.7% Purity, 95.9% Yield |

| Sodium Fluoride | 15-crown-5 / Acetonitrile | 15 °C | 98.7% Purity, 93.0% Yield |

| Potassium Fluoride | Diglyme | 70 °C | - |

Data compiled from patent information. google.comepo.org

High-temperature pyrolysis of hexafluoropropylene (HFP) oligomers is another method for generating this compound. Specifically, the pyrolysis of HFP dimer in the presence of oxygen and a catalyst can yield the target compound. rsc.org

The process involves passing a mixture of the HFP dimer and oxygen over a supported catalyst, such as silver oxide or aluminum oxide, at temperatures ranging from 150 to 600 °C. rsc.org If HFP trimers are used as the starting material in the pyrolysis, this compound is obtained as a dominant product alongside perfluoroisopropyl trifluoromethyl ketone. rsc.org This method leverages the thermal decomposition and rearrangement of larger perfluorinated molecules into smaller, stable acyl fluorides.

This compound can also be synthesized by the direct fluorination of a suitable non-fluorinated or partially fluorinated precursor. epo.orgfluorine1.ru A key transformation in this category is the conversion of a chloroformyl group (-COCl) into a fluorocarbonyl group (-COF).

One study demonstrated that α-chloroperfluoroisobutyric acid chloride can be converted to α-chloroperfluoroisobutyroyl fluoride when the amount of potassium fluoride is increased in the reaction medium. fluorine1.ru Another relevant example involves the conversion of a carbonyl chloride to a carbonyl fluoride by reacting it with anhydrous sodium fluoride in a solvent like sulfolane (B150427) at elevated temperatures (e.g., 60 °C). epo.org The desired acid fluoride product distills from the reaction mixture as it is formed. epo.org This strategy is particularly useful for synthesizing specific fluorinated acyl fluorides from their more readily available chloride counterparts.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. While many fluorination reactions proceed via ionic pathways, radical mechanisms also play a significant role, particularly under specific conditions.

While the alkali metal fluoride-catalyzed addition of carbonyl fluoride to hexafluoropropylene is generally considered to proceed via a nucleophilic (ionic) mechanism, radical pathways are believed to be involved in other synthetic routes, such as high-temperature pyrolysis. researchgate.netrsc.org

Pyrolysis reactions of fluorocarbons often involve the homolytic cleavage of bonds to form radical intermediates. researchgate.net In the context of fluorocarbon chemistry, radical additions to fluoroalkenes are well-documented phenomena. For example, the trifluoromethoxy radical has been shown to add to the methylene (B1212753) terminus of vinylidene fluoride. rsc.org By analogy, the high-temperature synthesis involving hexafluoropropylene dimers and trimers likely involves the formation and subsequent reaction of fluorinated radical species. rsc.org The general field of radical fluorination has expanded with the discovery that certain electrophilic N-F reagents can act as sources of atomic fluorine for reaction with carbon-centered radicals, highlighting the importance of radical pathways in modern organofluorine chemistry. wikipedia.org

Reactivity and Reaction Mechanisms of Perfluoroisobutyryl Fluoride

Nucleophilic Reactivity Towards Various Substrates

The reactivity of perfluoroisobutyryl fluoride (B91410) is largely defined by the electrophilic nature of its carbonyl carbon, which is highly susceptible to attack by nucleophiles. The strong electron-withdrawing effects of the fluorine atoms enhance this electrophilicity, facilitating a range of substitution reactions.

Perfluoroisobutyryl fluoride readily reacts with nitrogen-containing nucleophiles such as ammonia (B1221849) and primary and secondary amines. These reactions proceed through a nucleophilic acyl substitution mechanism to form the corresponding perfluoroisobutyramides. The general mechanism involves the attack of the nitrogen nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the fluoride ion, a good leaving group, to form the stable amide product.

For instance, the reaction with ammonia yields perfluoroisobutyramide. rsc.org Similarly, reactions with primary and secondary amines produce N-substituted and N,N-disubstituted perfluoroisobutyramides, respectively. These reactions are typically facile and are a common method for synthesizing fluorinated amides, which are valuable intermediates in organic synthesis. google.com A related reaction involves the formation of perfluoroisobutyryl amide from perfluoroisobutyryl chloride and ammonia in methanol, highlighting the reactivity of the perfluoroisobutyryl acyl group. rsc.org

Table 1: Reactions of this compound with Nitrogen Nucleophiles

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Ammonia (NH₃) | Perfluoroisobutyramide | Nucleophilic Acyl Substitution |

| Primary Amines (RNH₂) | N-Substituted Perfluoroisobutyramide | Nucleophilic Acyl Substitution |

This compound undergoes hydrolysis in the presence of water to form perfluoroisobutyric acid and hydrogen fluoride. google.com This reaction follows the general mechanism for acyl halide hydrolysis, where water acts as the nucleophile. While some sources note that perfluorinated compounds can exhibit resistance to hydrolysis, the hydrolysis rates for acyl fluorides are generally very rapid. lookchem.comudayton.edu

Similarly, alcoholysis occurs when this compound is treated with an alcohol, yielding a perfluoroisobutyrate ester and hydrogen fluoride. google.com For example, the reaction with an alcohol (ROH) produces the corresponding ester ( (CF₃)₂CFCOOR ). This process is crucial for the synthesis of various perfluorinated esters, which serve as important intermediates. lookchem.com Theoretical studies on the decomposition of related compounds have noted that the intermediate acyl fluoride is transformed into an ester too quickly to be observed by NMR, underscoring the high reactivity of the acyl fluoride group towards alcohols. udayton.edu

Electrophilic Properties and Interactions

The electrophilic character of this compound is a cornerstone of its chemistry, primarily centered on the carbonyl group.

This compound functions as a potent electrophile due to the polarization of the carbon-oxygen double bond, which is significantly amplified by the inductive effects of the seven fluorine atoms in the molecule. It is important to classify it as a carbonyl fluoride electrophile, not a sulfonyl fluoride. The carbonyl carbon atom bears a substantial partial positive charge, making it a prime target for nucleophilic attack. This high electrophilicity distinguishes it from many other carbonyl compounds and drives its reactivity in various chemical syntheses. dtic.mil For example, it can be used in Friedel-Crafts type reactions or in the synthesis of complex fluorinated molecules where a perfluoroisobutyryl moiety is required.

The high electrophilicity of this compound suggests it can react with nucleophilic residues present in biomolecules such as proteins. The side chains of amino acids like lysine (B10760008) (primary amine), cysteine (thiol), histidine (imidazole ring), and tyrosine (phenol) are potential targets for acylation by this compound.

This reactivity is analogous to that of other highly electrophilic fluorinated compounds, such as perfluoroisobutylene (B1208414) (PFIB), which is known to react with lung thiols. dtic.mil Such reactions would result in the covalent modification of the protein, introducing a perfluoroisobutyryl group. This modification can significantly alter the protein's structure and function due to the steric bulk and unique electronic properties of the fluorinated moiety. The incorporation of fluorinated groups is a known strategy in chemical biology to probe protein structure and function using ¹⁹F NMR. academie-sciences.frnih.gov

Table 2: Potential Reactions with Nucleophilic Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Potential Reaction Product |

|---|---|---|

| Lysine | ε-amino group (-NH₂) | N-acylated lysine residue |

| Cysteine | Thiol group (-SH) | Thioester linkage |

| Serine/Threonine | Hydroxyl group (-OH) | Ester linkage |

Intermediates and Transition States in Reaction Mechanisms

The mechanisms of reactions involving this compound proceed through various short-lived intermediates and transition states. In nucleophilic acyl substitution reactions, the key intermediate is a tetrahedral intermediate . This species is formed when the nucleophile adds to the carbonyl carbon, temporarily breaking the carbon-oxygen π-bond and forming a new single bond with the nucleophile. This intermediate is typically high in energy and not directly observable under normal reaction conditions.

Theoretical studies on related perfluoroacyl fluorides suggest that these intermediates are extremely transient. udayton.edu For instance, in alcoholysis, the tetrahedral intermediate rapidly collapses by eliminating the fluoride ion to form the final ester product. Efforts to computationally identify stable intermediates in similar reactions have often been unsuccessful, indicating their fleeting nature. udayton.edu In other complex processes, such as electrochemical fluorination, the formation of isomeric products has been proposed to occur through carbo-cationic or biradical intermediates. lookchem.com Furthermore, studies on the related compound perfluoroisobutylene (PFIB) have identified reactive intermediates such as dipolar ions and radical anions in its reactions, suggesting that under certain conditions, single-electron transfer pathways may also be possible.

Spectroscopic Detection and Characterization of Reactive Intermediates

The detection of this compound as a reactive intermediate presents a significant challenge due to its high reactivity. In studies involving the decomposition of methyl perfluoroalkyl ethers in the presence of isopropyl alcohol, theoretical calculations predicted the formation of this compound as a transient species. udayton.edu However, experimental attempts to detect this intermediate directly using Nuclear Magnetic Resonance (NMR) spectroscopy were unsuccessful. udayton.edu The rationale is that the acyl fluoride is transformed into a more stable ester at a rate that is too rapid for observation by NMR. udayton.edu The hydrolysis and alcoholysis rates for acyl halides are known to be exceptionally fast, often 10⁷ to 10¹² times faster than the initial decomposition reaction that forms them. udayton.edu

While the intermediate itself may be elusive, the stable, final form of this compound can be reliably characterized. google.com Pure samples of the compound have been successfully analyzed, with their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra showing identical results to those of authenticated reference samples. google.com Furthermore, related characterization techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹³C NMR, and ¹⁹F NMR have been effectively used for the analysis of its derivatives, such as perfluoroisobutyryl chloride and perfluoroisobutyl amide. researchgate.netrsc.org

Theoretical Postulation of Reaction Pathways

Theoretical models, particularly Density Functional Theory (DFT) calculations, have been instrumental in postulating the reaction pathways involving this compound. udayton.edunih.gov In the reaction of methyl perfluoroalkyl ethers with isopropyl alcohol, DFT calculations proposed a mechanism involving pre-, post-, and transition states. udayton.edu This model suggests that this compound is formed as a short-lived intermediate which then rapidly reacts with an additional molecule of isopropyl alcohol to generate the corresponding ester and hydrogen fluoride. udayton.edu

Another theoretically described pathway involves the rearrangement of perfluoroisobutylene oxide. This reaction can be catalyzed by both Lewis acids and Lewis bases, though the mechanism differs. google.com Lewis base catalysts, in particular, promote the rearrangement of the epoxide to the isomeric acid fluoride. google.com The process involves the formation of a carbonyl group at one carbon of the original epoxide ring, accompanied by the migration of a fluorine atom to the adjacent carbon atom. google.com Additionally, pyrolysis of hexafluoropropylene dimers in the presence of a catalyst is another pathway that can yield this compound. rsc.org

Stability and Degradation Mechanisms under Controlled Conditions

The stability of this compound is a defining characteristic, largely attributed to the strength of its carbon-fluorine bonds. lookchem.comvulcanchem.com Like many perfluorinated compounds (PFCs), it exhibits high thermal stability and general chemical inertness, including resistance to hydrolysis. lookchem.comalfa-chemistry.com However, despite this inherent stability, degradation can be achieved under specific, controlled laboratory conditions. nih.gov

Investigation of Carbon-Fluorine Bond Stability

The carbon-fluorine (C-F) bond is recognized as one of the strongest single bonds in organic chemistry. wikipedia.org Its exceptional strength stems from a combination of factors. The high electronegativity of fluorine (4.0) compared to carbon (2.5) creates a highly polarized bond with significant ionic character (Cδ+—Fδ−). alfa-chemistry.comwikipedia.org This polarity results in a strong electrostatic attraction that shortens and strengthens the bond. wikipedia.org

The bond dissociation energy (BDE) for a C-F bond can be as high as 130 kcal/mol (approximately 544 kJ/mol), significantly greater than other carbon-halogen bonds. wikipedia.org This high energy barrier contributes to the chemical inertness and thermal stability of perfluorinated compounds. alfa-chemistry.com The stability is further enhanced when multiple fluorine atoms are attached to the same carbon. wikipedia.org Despite this robustness, research has shown that C-F bonds in per- and polyfluoroalkyl substances (PFAS) can be broken through mechanochemical processes, such as ball milling with reagents like potassium phosphate (B84403) (K₃PO₄), leading to degradation. nih.gov

Table 1: Comparative Bond Dissociation Energies (BDE) of Carbon-X Bonds

| Bond (CH₃–X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C–F | 115 |

| C–H | 104.9 |

| C–Cl | 83.7 |

| C–Br | 72.1 |

| C–I | 57.6 |

Data sourced from reference wikipedia.org.

Comparative Stability Analysis with Related Perfluorinated Compounds

This compound's stability is characteristic of the broader class of perfluorinated compounds (PFCs), which are known for being chemically stable and persistent in the environment. google.com Its stability can be compared with its structural isomer, perfluoro-n-butyryl fluoride. In some synthesis processes, such as the fluorination of isobutyric anhydride (B1165640), both isomers are formed, with perfluoro-n-butyryl fluoride often being the major product, indicating subtle differences in the stability or formation kinetics of the two isomers under specific conditions. google.com

Compared to non-fluorinated hydrocarbon analogs, this compound is significantly more stable. The replacement of hydrogen with fluorine dramatically increases resistance to oxidation, thermal degradation, and chemical attack. alfa-chemistry.com However, its reactivity is still sufficient for it to serve as a valuable intermediate in chemical synthesis. lookchem.com For instance, it can be used as a precursor to produce other compounds, such as perfluoroisobutyl ether, through reactions with alkylating agents. rsc.org This demonstrates that while the compound is highly stable, its acyl fluoride group provides a site for controlled chemical transformation. udayton.edu

Advanced Characterization and Analytical Techniques in Perfluoroisobutyryl Fluoride Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in perfluoroisobutyryl fluoride (B91410).

Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide unique insights into the molecular environment of the fluorine and carbon atoms, respectively.

¹⁹F NMR Spectroscopy: Due to the presence of eight fluorine atoms in distinct chemical environments, ¹⁹F NMR is particularly informative for perfluoroisobutyryl fluoride. huji.ac.il The fluorine nucleus is highly sensitive, resulting in sharp signals and a wide range of chemical shifts, which allows for clear distinction between the different fluorine environments within the molecule. huji.ac.il The spectrum of this compound is expected to show signals for the trifluoromethyl (CF₃) groups and the acyl fluoride (-COF) group. udayton.edu Specifically, the ¹⁹F NMR spectrum of an isomer, isopropyl perfluoro butyrate, shows signals at -74.0 ppm (doublet) and -181.7 ppm (septet), illustrating the type of complex splitting that can arise from fluorine-fluorine coupling. udayton.edu For acyl fluorides in general, ¹⁹F NMR is used to track reaction progress, for instance, in the synthesis of acyl fluorides from carboxylic acids. nih.gov

¹³C NMR Spectroscopy: While ¹⁹F NMR is often the primary NMR technique for fluorinated compounds, ¹³C NMR provides complementary structural information. The carbonyl carbon of the acyl fluoride group in this compound is expected to have a characteristic chemical shift. For comparison, the carbonyl carbon in acetyl fluoride appears at high field, and in other acyl fluorides, such as 4-acetylbenzoyl fluoride, the acyl fluoride carbon appears around 190 ppm. vulcanchem.commcmaster.ca In a study of perfluoroisobutyryl chloride, a related compound, the carbonyl carbon was observed at approximately 160 ppm. rsc.org The carbon atoms bonded to fluorine will exhibit splitting due to carbon-fluorine coupling (J-coupling), which can provide further structural confirmation.

| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹⁹F NMR | ¹⁹F | Wide chemical shift range | Number and environment of fluorine atoms, F-F coupling |

| ¹³C NMR | ¹³C | ~160-190 (for C=O) | Carbon skeleton, C-F coupling |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile compounds like this compound. researchgate.net It is routinely used to confirm the identity and assess the purity of the compound. researchgate.net In GC, the compound is vaporized and passed through a column, which separates it from other components in a mixture. The separated compound then enters the mass spectrometer, which ionizes it and detects the fragments based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound (C₄F₈O) would be expected to show a molecular ion peak [M]⁺ at m/z 216. nih.gov Common fragments would likely include the loss of a fluorine atom [M-F]⁺ and the characteristic trifluoromethyl cation [CF₃]⁺ at m/z 69, which is often the most abundant peak. fluorine1.ru A related compound, perfluoroisobutyryl chloride, shows a molecular ion at m/z 232 and significant fragments at m/z 197 [M-Cl]⁺ and m/z 69 [CF₃]⁺. rsc.org

| Parameter | Value/Description |

| Molecular Weight | 216.03 g/mol nih.gov |

| Molecular Formula | C₄F₈O nih.gov |

| Expected Molecular Ion (M+) | m/z 216 |

| Common Fragments | [CF₃]⁺ (m/z 69), [C₃F₅]⁺ (m/z 131), [C₃F₇]⁺ (m/z 169) |

While direct analysis of reactive gases like perfluoroisobutene (a related compound) by GC-MS is possible at high concentrations, for trace analysis, derivatization techniques are often employed to improve stability and detection. nih.govnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) for Real-Time Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and can be adapted for real-time monitoring of chemical reactions. mt.commt.commt.com By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular "fingerprint" of the compound. mt.com

For this compound, a strong absorption band characteristic of the carbonyl group (C=O) in an acyl fluoride is expected. In a patent describing the synthesis of a similar compound, the infrared spectrum showed a strong band at 1885 cm⁻¹, which is characteristic of the acyl fluoride group. googleapis.com The C-F bond stretches also give rise to strong absorptions, typically in the 1400-1000 cm⁻¹ region. googleapis.com

Attenuated Total Reflectance (ATR)-FTIR probes can be inserted directly into a reaction vessel, allowing for the continuous monitoring of reactant consumption and product formation without the need for sampling. mt.comrsc.org This in-situ analysis provides valuable kinetic data and insights into reaction mechanisms. mt.commt.com This real-time capability is particularly useful for optimizing reaction conditions, ensuring process stability, and maximizing product yield in syntheses involving this compound. mt.comhw.ac.uk

Rotational Spectroscopy for Conformational Analysis (e.g., Fourier Transform Microwave)

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels.

Chromatographic and Other Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for detecting trace-level impurities.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Impurities

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the detection of trace and ultra-trace level impurities. nih.govbohrium.com While GC-MS is suitable for volatile compounds, UPLC-MS/MS is ideal for analyzing non-volatile impurities that may be present in samples of this compound.

This technique has been successfully applied to the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS) in various matrices, including water and cosmetics. nih.govlcms.czresearchgate.net The method involves separating compounds using a UPLC system, which offers higher resolution and faster analysis times than traditional HPLC. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS), which provides two stages of mass analysis for enhanced selectivity and sensitivity. This allows for the detection of impurities at concentrations as low as the nanogram per liter (ng/L) or parts-per-trillion (ppt) level. nih.govbohrium.comchromatographyonline.com Although specific UPLC-MS/MS methods for this compound are not detailed in the provided search results, the general applicability of this technique for trace analysis of fluorinated compounds makes it a crucial tool for ensuring the high purity required for many of its applications. chromatographyonline.com

Quantitative Analysis of Reaction Products and Byproducts

Ion-Selective Electrode (ISE) for Fluoride Ion Detection

Ion-Selective Electrode (ISE) potentiometry is a widely utilized analytical technique for the determination of fluoride ion concentrations in aqueous solutions. truman.edu This method is particularly relevant in the analysis of byproducts from reactions of organofluorine compounds like this compound, where decomposition or side reactions can liberate fluoride ions. The principle of the fluoride ISE is based on a specialized membrane, typically a lanthanum fluoride (LaF₃) crystal, which specifically interacts with fluoride ions. truman.edu This interaction generates an electrical potential across the membrane that is proportional to the logarithm of the fluoride ion activity in the sample, as described by the Nernst equation. truman.edu

The fluoride ISE consists of the ion-sensitive membrane, an internal reference electrode, and an external reference electrode. truman.edu When immersed in a sample solution, a potential difference develops between the measuring and reference electrodes, which is measured by a high-impedance voltmeter or a pH/ion meter. truman.edu For accurate and reproducible measurements, a constant ionic strength is maintained in both calibration standards and unknown samples by adding a Total Ionic Strength Adjustment Buffer (TISAB). truman.edu This buffer also serves to adjust the pH to an optimal range (typically 5-6) to prevent the formation of hydrofluoric acid (HF) at low pH and hydroxide (B78521) ion interference at high pH. truman.edu

The combination of a fluoride ISE with oxygen combustion sample preparation is a destructive but effective method for determining the total fluorine content in various materials. This approach allows for the quantification of both inorganic and organic fluorine after converting the organofluorine compounds into inorganic fluoride through combustion. This makes it a valuable tool for the initial screening of materials for the presence of fluorinated chemistries. Modern fluoride ISEs often combine the measuring electrode, reference electrode, and a temperature sensor into a single unit, facilitating measurements in small sample volumes and allowing for automated analysis. metrohm.com

Research Findings on Fluoride ISE Performance:

| Parameter | Finding | Source |

| Detection Range | Capable of measuring fluoride concentrations from 10⁻⁶ mol/L to saturated solutions. | metrohm.com |

| Precision | Can achieve a precision of 0.5–1% for determining fluoride in the range of 0.025–0.30 mmol. | researchgate.net |

| Calibration | An external 8-point calibration curve (0.1 to 1000 ppm) is typically used for quantifying inorganic fluoride in extracted samples. | |

| Automation | The design of modern ISEs is suitable for automated ion measurements, including direct measurement and standard addition methods. | metrohm.com |

Coulometric Titration Methods

Coulometric titration is an absolute analytical method that can be employed for the precise quantification of fluoride ions, which may be present as byproducts in reactions involving this compound. This technique relies on the generation of a titrant in situ by electrolysis at a constant current. The amount of substance reacted is determined by measuring the quantity of electricity (in coulombs) required to reach the endpoint, based on Faraday's law of electrolysis. mdpi.comresearchgate.net

One established method involves the coulometric-acidimetric titration of fluoride in a non-aqueous solvent system, such as acetic anhydride (B1165640) with a small amount of acetic acid. acs.org In this medium, the fluoride ion behaves as a base and is titrated with perchloric acid generated at a mercury anode with 100% efficiency. The endpoint is typically detected potentiometrically. This method has been shown to determine fluoride with a high degree of accuracy, on the order of 2 to 3 parts per thousand. acs.org It is particularly useful for determining the total base in mixtures containing fluoride and other anions like sulfate (B86663), chloride, nitrate, and carbonate, which also exhibit basic properties in this solvent system.

For the determination of trace amounts of hydrofluoric acid in non-aqueous solutions, a facile coulometric titration method has been developed using an ethanol (B145695) solution of lithium chloride as the electrolyte. mdpi.comresearchgate.net In this setup, a platinum plate serves as the working electrode, and a pH composite glass electrode is used as the indicating electrode. mdpi.comresearchgate.net The endpoint of the titration is determined by the maximum jump in the pH-volume curve. mdpi.com This approach offers simplicity, speed, accuracy, and the potential for automation in monitoring trace acidic impurities in the organic fluorine chemical industry. mdpi.comresearchgate.net

Key Parameters in Coulometric Titration of Fluoride:

| Parameter | Value/Condition | Application Context | Source |

| Accuracy | 2 to 3 parts per thousand | Titration of fluoride as a base in acetic anhydride. | acs.org |

| Current Efficiency | 100% | Generation of perchloric acid at a mercury anode. | |

| Relative Standard Deviation | Below 2.0% | For hydrofluoric acid content between 2 µg and 100 µg. | mdpi.comresearchgate.net |

| Recovery Rate | 99.0–102.0% | Determination of trace hydrofluoric acid in non-aqueous solutions. | mdpi.comresearchgate.net |

| Titration Endpoint (pH) | 5.50 | For trace hydrofluoric acid in an ethanol/LiCl electrolyte. | mdpi.comresearchgate.net |

Thermal Gravimetric Analysis (TGA) for Stability Assessment

Thermal Gravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials, including perfluorinated compounds like this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about decomposition temperatures, the presence of volatile components, and the kinetics of thermal degradation. nih.gov

Studies on the thermal stability of various per- and polyfluoroalkyl substances (PFAS) reveal that the decomposition temperatures and mechanisms are highly dependent on the molecular structure. pfascentral.orgund.eduacs.org For instance, research on perfluoroalkyl carboxylic acids (PFCAs) has shown that the temperature required for thermal destabilization increases with the number of perfluorinated carbons. pfascentral.orgund.eduacs.org Decomposition of PFCAs like perfluorooctanoic acid (PFOA) on granular activated carbon (GAC) can begin at temperatures as low as 200°C. pfascentral.orgund.eduacs.org In contrast, perfluoroalkyl sulfonic acids (PFSAs) are generally more thermally stable, requiring much higher temperatures (≥450°C) to decompose. pfascentral.orgund.eduacs.org

The thermal decomposition of PFCAs is understood to initiate with the cleavage of a C-C bond adjacent to the carboxyl group, forming unstable perfluoroalkyl radicals. und.edu The presence of porous materials like GAC can significantly accelerate the decomposition rate. und.edu For perfluoroalkyl ether carboxylic acids (PFECAs), decomposition can occur more readily than for PFCAs with the same number of perfluorinated carbons. pfascentral.orgund.edu The thermal degradation of these compounds often proceeds through first-order kinetics. pfascentral.orgund.eduacs.org While specific TGA data for this compound is not detailed in the provided search results, the general principles and findings for structurally related PFAS provide a strong framework for how its thermal stability would be assessed. The analysis would involve heating a sample of this compound at a controlled rate and monitoring its mass loss to identify the onset of decomposition and subsequent degradation steps.

Thermal Decomposition Data for Related Perfluorinated Compounds:

| Compound Type | Onset of Decomposition Temperature | Key Observation | Source |

| PFCAs (e.g., PFOA) on GAC | As low as 200°C | The temperature needed for destabilization increases with the number of perfluorinated carbons. | pfascentral.orgund.eduacs.org |

| PFSAs (e.g., PFOS) on GAC | ≥450°C | Significantly more thermally stable than PFCAs. | pfascentral.orgund.eduacs.org |

| PFECAs | More readily decomposed than PFCAs | The ether linkage may provide an alternative decomposition pathway. | pfascentral.orgund.edu |

| PFOA and PFOS on GAC | >700°C for efficient mineralization | Efficient mineralization to fluoride ions (>80%) occurs at high temperatures. | pfascentral.orgacs.org |

Computational Chemistry and Theoretical Studies of Perfluoroisobutyryl Fluoride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to find the electronic structure and predict various molecular attributes.

Density Functional Theory (DFT) has been effectively utilized to investigate the role of perfluoroisobutyryl fluoride (B91410) as a reaction intermediate. In studies of the decomposition of methyl perfluoroalkyl ethers (like Novec™-7100) in the presence of isopropyl alcohol (IPA), DFT calculations were employed to explore potential reaction mechanisms. udayton.edu

These theoretical models revealed that the most thermodynamically favorable pathway involves a nucleophilic substitution of the perfluoroalkylether with IPA. udayton.edu This process leads to the formation of an acyl fluoride intermediate—perfluoroisobutyryl fluoride—through a concerted mechanism involving methyl transfer and hydrogen fluoride (HF) elimination. udayton.edu Although the theoretically calculated intermediate structure of this compound was not experimentally detected by NMR, this is attributed to its high reactivity; acyl fluoride hydrolysis and alcoholysis rates are known to be extremely rapid, causing the intermediate to be consumed as quickly as it is formed. udayton.edu

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for conformational analysis. While specific ab initio conformational studies focused solely on this compound are not widely available in the literature, the methodologies are well-established for similar fluorinated compounds. For instance, studies on fluorinated benzyl (B1604629) alcohols have used ab initio (MP2) and DFT methods to map their conformational landscapes. scribd.com

A conformational analysis of this compound would involve calculating the energies of different rotational isomers (rotamers) to identify the most stable geometries. Key considerations would include the rotation around the C-C single bonds and the orientation of the two trifluoromethyl (-CF3) groups relative to the carbonyl group. Intramolecular interactions, such as those between the fluorine atoms and the carbonyl oxygen, would significantly influence the stability of various conformers. scribd.com Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI) plots could be used to characterize weak intramolecular forces that stabilize specific conformations. rsc.org

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of chemical reactions. These simulations are instrumental in mapping reaction pathways and understanding the behavior of transient species like this compound.

Computational studies have identified this compound as a key, albeit short-lived, intermediate on the energetic landscape of certain reactions. In the decomposition of the iso-isomer of Novec™-7100 with isopropyl alcohol, a proposed reaction pathway involves two main steps. udayton.edu The first, and slower, step is the formation of this compound, isopropyl methyl ether (IME), and HF. udayton.edu The second, much faster, step involves the reaction of the newly formed this compound with another molecule of IPA to generate the corresponding ester and more HF. udayton.edu

The theoretical calculations confirm that this compound exists in a local energy minimum along the reaction coordinate, but its high reactivity and the low energy barrier for the subsequent reaction prevent its accumulation or experimental observation. udayton.edu

Transition state (TS) analysis is critical for determining the kinetics of a reaction. DFT calculations have been used to analyze the transition state for the formation of this compound from its parent ether. udayton.edu These studies revealed that solvent molecules play a direct catalytic role. The reaction barrier is significantly lowered by the participation of IPA molecules, which facilitate HF elimination by acting as both a proton donor and a proton acceptor. udayton.edu

The energy barrier to the reaction was found to be dependent on the number of IPA molecules involved in the transition state. As the number of participating IPA molecules decreases, the calculated reaction barrier increases, leading to a predicted drop in the reaction rate. udayton.edu

| Number of IPA Molecules in TS | Relative Reaction Barrier | Effect on Reaction Rate |

|---|---|---|

| 3 or 4 | Most Favorable (Lowest Barrier) | Highest Rate |

| Fewer than 3 | Higher Barrier | Lower Rate |

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a compound by analyzing its electronic properties. For this compound, its high reactivity is dominated by the electrophilic nature of the carbonyl carbon. lookchem.com The strong electron-withdrawing effects of the two -CF3 groups and the acyl fluoride group make this carbon highly susceptible to nucleophilic attack.

Theoretical calculations can quantify this reactivity. For example, mapping the electrostatic potential (ESP) onto the electron density surface of the molecule would reveal a significant positive potential on the carbonyl carbon, highlighting it as the primary site for reaction with nucleophiles like alcohols or water. scribd.com While known for its general resistance to hydrolysis due to its fluorinated nature, its role as an acyl fluoride makes it a potent acylating agent that reacts readily with alcohols. udayton.edulookchem.com Computational models can be used to compare the activation barriers for reactions with different nucleophiles, thereby predicting its selectivity in a competitive environment.

Comparative Computational Analysis with Related Perfluorinated Species

Comparing the computed properties of this compound with its isomers and other related compounds provides a deeper understanding of its unique chemical nature.

A primary comparison is with its linear isomer, perfluoro-n-butyryl fluoride . The branched structure of the isobutyryl isomer introduces significant steric and electronic differences. Electrochemical fluorination of isobutyric anhydride (B1165640) can yield a mixture containing approximately 56% this compound and 24% perfluoro-n-butyryl fluoride, indicating differences in their formation pathways or relative stabilities under the reaction conditions. google.com Computational analysis can quantify these differences. DFT calculations can be used to determine the ground-state energies of both isomers, predicting their relative thermodynamic stabilities. The branched structure of this compound, with the -CF(CF₃)₂ group, is sterically more hindered than the linear n-propyl chain in its isomer. This can influence the kinetics of its reactions, with transition states involving the branched isomer potentially being higher in energy.

Table 2: Comparative Properties of this compound and its n-Isomer

| Property | This compound | Perfluoro-n-butyryl Fluoride | Basis of Comparison |

| Structure | Branched perfluoroalkyl chain | Linear perfluoroalkyl chain | Isomerism |

| Steric Hindrance | Higher at the α-carbon | Lower | Structural Difference |

| Thermodynamic Stability | Can be calculated via DFT | Can be calculated via DFT | Energy Minimization |

| Reactivity | Influenced by steric bulk and electronic effects of the branched group | Different kinetic profile due to linear structure | Reaction Pathway Modeling |

This compound can also be compared to related perfluorinated ketones , such as perfluoro(2-methyl-3-pentanone), which can be synthesized from it. lookchem.com The replacement of the acyl fluoride with a perfluoroethyl group changes the electronic environment of the carbonyl group, which can be quantified through computational analysis of atomic charges and molecular orbitals.

Furthermore, theoretical studies on the thermal decomposition of long-chain PFCAs show that they degrade via the formation of a series of shorter-chain perfluorinated acyl fluorides. researchgate.netacs.org This implies a relationship between chain length and stability. Computational studies can model the bond dissociation energies and reaction barriers for the decomposition of different perfluoroacyl fluorides, providing insight into how the stability changes as the perfluoroalkyl chain is shortened. This comparative analysis is crucial for understanding the environmental fate of perfluorinated compounds and for developing effective thermal treatment strategies. researchgate.netresearchgate.net

Applications of Perfluoroisobutyryl Fluoride As a Strategic Chemical Synthon

Role in the Synthesis of Advanced Perfluorinated Materials

Perfluoroisobutyryl fluoride (B91410) is a key precursor for producing high-performance materials, including certain lubricants, surfactants, and polymers. lookchem.com Its integration into these materials imparts desirable characteristics such as high thermal stability, chemical resistance, and specific surface properties.

Perfluoroisobutyryl fluoride is an important intermediate in the synthesis of various perfluorinated compounds, such as perfluorinated acids and esters. lookchem.com It can be converted to the corresponding perfluoroisobutyric acid through hydrolysis. ontosight.ai This acid and its derivatives are building blocks for novel fluorinated materials that possess high water and oil repellency, chemical resistance, and thermal stability. smolecule.com

The synthesis of esters from this compound is a critical step in producing other valuable compounds. For instance, the reaction of this compound with alcohols can yield perfluoroisobutyrate esters. udayton.edu These esters, in turn, can be used in further synthetic pathways. One patented method describes the creation of perfluoroisobutyronitrile from methyl perfluoroisobutyrate, which itself can be derived from this compound. rsc.org Another process involves reacting perfluoro(isobutyl isobutyrate) with hexafluoropropylene in the presence of potassium fluoride and diglyme (B29089) to produce fluorinated ketones, which are useful as solvents for depositing lubricants on magnetic media. google.com

A general reaction pathway for the formation of esters from acyl fluorides involves their reaction with an alcohol, which can proceed very rapidly. udayton.edu

Table 1: Selected Reactions for Perfluorinated Acid and Ester Synthesis

| Reactant | Reagent(s) | Product | Application of Product | Reference |

| This compound | Water (Hydrolysis) | Perfluoroisobutyric acid | Building block for fluorinated materials | ontosight.ai |

| This compound | Isopropyl Alcohol (IPA) | Isopropyl perfluoroisobutyrate | Intermediate in chemical synthesis | udayton.edu |

| Perfluoro(isobutyl isobutyrate) | Hexafluoropropylene, Potassium Fluoride | Fluorinated Ketones | Lubricant deposition solvents | google.com |

This compound serves as an intermediate for creating materials used in high-performance applications, including specialty lubricants and polymers. lookchem.com Fluorinated ketones derived from its chemistry are used as solvents in lubricant compositions for magnetic media, such as hard disks. google.com These lubricant compositions often contain perfluoropolyethers and are applied in very thin layers to protect the media surface without significantly compromising signal intensity. google.com

In the realm of polymers, this compound can be used to introduce the perfluoro-tert-butyl group into various organic compounds. fluorine1.ru It is also a reactant in the synthesis of perfluoro-2-alkoxypropionyl fluorides, which are precursors to fluorinated vinyl ethers. google.com These vinyl ethers can be polymerized to create materials with low dielectric constants and low moisture absorption, making them suitable for applications in microelectronics as passivation layers, offering advantages over traditional polyimide polymers. rsc.org

Development of Novel Fluorinated Compounds

The reactivity of this compound makes it a valuable starting point for the synthesis of new fluorinated molecules with specialized applications.

Perfluoroisobutyronitrile is an environmentally friendly insulating gas with the potential to replace sulfur hexafluoride (SF₆) in high-voltage electrical equipment. rsc.orggoogle.com One of the synthetic routes to this important compound starts from this compound. google.com A multi-step process disclosed in a US patent outlines the preparation of perfluoroisobutyronitrile from this compound as the starting material. google.com However, this patent also notes challenges, including the limited commercial availability of the starting fluoride and the complexity of the required electrolytic fluorination process for its own synthesis. google.com

Alternative laboratory and industrial syntheses often start from the more accessible perfluoroisobutyric acid or its esters. rsc.orgpatsnap.com A typical route involves the conversion of a perfluoroisobutyrate ester to heptafluoroisobutyramide via reaction with ammonia (B1221849), followed by dehydration to yield the desired perfluoroisobutyronitrile. patsnap.com

Table 2: Comparison of Synthetic Pathways to Perfluoroisobutyronitrile

| Starting Material | Key Steps | Advantages/Disadvantages | Reference |

| This compound | Multi-step process including amidation and dehydration. | Direct route, but starting material is not widely available and its synthesis is complex. | google.com |

| Perfluoroisobutyric acid | Conversion to acyl chloride, then amide, followed by dehydration. | Milder conditions, avoids some toxic reagents. | rsc.orgrsc.org |

| Heptafluoroisobutyrate ester | Amine-ester exchange with ammonia to form amide, then dehydration. | Utilizes industrialized raw materials like hexafluoropropylene. | google.compatsnap.com |

Hydrofluoroethers (HFEs) are a class of compounds valued as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs). google.comgoogle.com They possess favorable properties such as low global warming potential, zero ozone-depletion potential, and chemical inertness. yujichemtech.com

The synthesis of HFEs can be achieved through the alkylation of perfluorinated alkoxides. google.com this compound is a key precursor in this process. It reacts with an anhydrous source of fluoride ions, such as potassium fluoride, in an aprotic solvent (e.g., diglyme) to form a perfluorinated alkoxide intermediate. google.comrsc.org This alkoxide is then reacted with an alkylating agent, like a dialkyl sulfate (B86663) or an alkyl halide, to produce the final hydrofluoroether. google.com For example, 1-methoxy-nonafluoroisobutane was prepared from heptafluoroisobutyryl fluoride, which was synthesized via electrochemical fluorination. google.com

Research Tools in Chemical Biology

The application of this compound extends into the field of chemical biology, where it has been investigated as a reactive probe. Its ability to selectively modify biomolecules is of interest to researchers. The reactivity of the acyl fluoride group allows it to engage with nucleophilic residues in proteins, such as tyrosine, lysine (B10760008), and serine. nih.gov While the broader class of sulfonyl fluorides is more commonly cited for this purpose, the principle of using a reactive fluorine-containing electrophile to covalently label proteins is similar. nih.gov This type of chemical tool is valuable for identifying and studying the function of proteins, mapping binding sites, and developing new therapeutic agents. nih.gov

Reactive Probes for Biomolecule Modification

The covalent modification of biomolecules is a cornerstone of chemical biology, enabling the study of protein function, interactions, and localization. Highly reactive chemical groups, often termed "warheads," are used in probes designed to form stable covalent bonds with specific amino acid residues on proteins.

While the direct application of this compound as a reactive probe for biomolecule modification is not extensively documented in dedicated research studies, its chemical structure suggests potential in this area. The acyl fluoride group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to other fluorine-containing warheads, such as sulfonyl fluorides (SFs), which have gained prominence as versatile tools for covalent targeting. nih.gov Sulfonyl fluorides have been successfully employed to modify several nucleophilic amino acid residues, including tyrosine, lysine, serine, and threonine, within protein binding pockets. nih.gov

Given the reactivity of the acyl fluoride moiety, this compound could theoretically react with the same nucleophilic side chains:

Serine and Threonine: The hydroxyl groups could act as nucleophiles, leading to acylation.

Lysine: The primary amine of the lysine side chain could attack the electrophilic carbonyl carbon.

Cysteine: The thiol group is a potent nucleophile that could readily react with the acyl fluoride.

The stability of the resulting acyl adducts would be a critical factor in the utility of this compound as a probe for durable protein modification.

Applications in Enzyme Mechanism Elucidation and Target Identification

Covalent inhibitors are invaluable tools for elucidating enzyme mechanisms and identifying new therapeutic targets. By forming an irreversible bond, they can trap an enzyme in a specific state for structural analysis or serve as the basis for activity-based protein profiling (ABPP) to identify enzyme targets in complex biological systems.

The potential for this compound to be used in enzyme inhibition lies in its ability to covalently modify critical residues in an enzyme's active site. For instance, many hydrolase enzymes utilize a catalytic serine residue that acts as a nucleophile during the reaction mechanism. A molecule like this compound could enter the active site and be attacked by this serine, forming a stable, inactive acyl-enzyme intermediate. This process would effectively "silence" the enzyme, allowing researchers to study the consequences of its inhibition.

This approach is conceptually similar to the use of sulfonyl fluoride probes in chemical proteomics for target identification. nih.gov In a typical ABPP experiment, a library of probes with reactive warheads is screened against cell lysates or living cells. Proteins that are covalently labeled by a probe are then identified using mass spectrometry, revealing potential drug targets. nih.gov Although specific examples using this compound are not detailed in the literature, its inherent reactivity makes it a candidate for the development of such chemical tools.

Emerging Research Areas in Fluorine Chemistry Enabled by this compound

This compound's primary role is as a strategic building block, enabling the synthesis of next-generation fluorochemicals and materials with specialized properties. lookchem.com Its utility is particularly evident in the field of advanced materials and environmental chemistry.

A significant emerging application is the synthesis of perfluoroisobutyronitrile . rsc.orgpatsnap.com This compound is being developed as a replacement for sulfur hexafluoride (SF6), a potent greenhouse gas widely used in high-voltage electrical equipment for its insulating and arc-quenching properties. rsc.org Perfluoroisobutyronitrile, especially when mixed with carbon dioxide, exhibits excellent dielectric strength while having a much lower global warming potential (GWP) than SF6. rsc.org The synthesis often involves the conversion of this compound to the corresponding amide, followed by dehydration to yield the nitrile, highlighting a key industrial application driven by environmental concerns. rsc.org

Furthermore, this compound is a precursor in the synthesis of various fluoropolymers and hydrofluoroethers (HFEs) . google.comgoogle.com It can be reacted with hexafluoropropylene epoxide to create fluorinated alkoxypropionyl fluorides, which are then converted into perfluorovinyl ethers. google.com These ethers are monomers for producing fluoropolymers with exceptional thermal stability and chemical resistance, suitable for applications ranging from coatings and seals to materials for the electronics and aerospace industries. researchgate.net Its role as a synthon allows for the construction of complex fluorinated molecules that are foundational to modern materials science. mdpi.com

Summary of this compound as a Chemical Synthon

| Product Synthesized | Significance/Application Area | Source(s) |

|---|---|---|

| Perfluoroisobutyronitrile | Environmentally-friendly insulating gas for high-voltage equipment; replacement for SF6. | rsc.orgpatsnap.com |

| Perfluorovinyl ethers | Monomers for high-performance fluoropolymers used in aerospace, electronics, and chemical industries. | google.com |

| Fluorinated Ethers | Used as solvents, heat-transfer fluids, and in the formation of advanced materials like aerogels. | google.comrsc.org |

| Specialty Fluorochemicals | Intermediate for various perfluorinated acids and esters used in surfactants and lubricants. | lookchem.com |

Future Directions and Grand Challenges in Perfluoroisobutyryl Fluoride Research

Innovations in Sustainable Synthesis Routes

The traditional synthesis of perfluoroisobutyryl fluoride (B91410) often relies on electrochemical fluorination (ECF), such as the Simons process, which involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (HF). researchgate.net While effective, this method presents challenges related to energy consumption and the handling of hazardous HF. A significant grand challenge is the development of greener, more sustainable synthetic pathways that mitigate these issues.

Future research is trending towards several innovative approaches:

Flow Chemistry: Continuous-flow microreactor systems offer a paradigm shift for fluorination reactions. beilstein-journals.org These systems provide enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and efficient heat and mass transfer. beilstein-journals.org Adapting the synthesis of perfluoroisobutyryl fluoride to a flow process could minimize the risks associated with handling highly reactive reagents and allow for safer, more scalable production. up.ac.za

Novel Fluorinating Agents: Research into new fluorinating agents aims to replace harsh reagents like elemental fluorine or HF. numberanalytics.com The development of safer, more selective, and highly soluble fluoride sources is a key goal in green fluorine chemistry. numberanalytics.commdpi.com For instance, recent breakthroughs include the creation of new quaternary ammonium (B1175870) fluoride complexes that are less hygroscopic and more effective for electrochemical fluorination. numberanalytics.com

Catalytic Methods: The development of catalytic, redox-neutral fluorination protocols is a major priority. mdpi.com This includes transition metal-catalyzed, organocatalyzed, and photoredox-catalyzed methods that can operate under milder conditions and offer greater selectivity, reducing waste and energy input. mdpi.compharmaron.com

Alternative Precursors & Processes: Innovations include using different starting materials, such as the radical addition of carbonyl fluoride to hexafluoropropylene, or pyrolyzing hexafluoropropylene dimers and trimers. rsc.org One patented process describes a synthesis route for a perfluoroester from this compound that is noted for being simple, producing few by-products, and being environmentally friendly. google.com

Table 1: Comparison of Synthesis Approaches for this compound & Derivatives

| Method | Typical Reagents/Conditions | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Electrochemical Fluorination (ECF) | Hydrocarbon precursor (e.g., isobutyric anhydride), anhydrous HF, nickel anode. researchgate.net | Established industrial process; uses inexpensive fluorine source. nih.gov | High energy consumption; hazardous HF; low yields; formation of by-products. Future: New electrolytes (ionic liquids), improved cell design. numberanalytics.com |

| Flow Chemistry | Microreactor systems, precise temperature and pressure control. beilstein-journals.org | Enhanced safety, high efficiency, scalability, precise process control. beilstein-journals.orgup.ac.za | Reactor fouling, optimizing conditions for specific reactions. Future: Integration of in-line purification, development of robust reactor materials. pharmaron.com |

| Catalytic Methods | Transition metal catalysts, organocatalysts, photoredox catalysts, milder conditions. mdpi.compharmaron.com | High selectivity, reduced energy input, late-stage functionalization capability. cas.cn | Catalyst stability and cost, substrate scope limitations. Future: Designing highly active and recyclable catalysts, redox-neutral protocols. mdpi.com |

| Pyrolysis | Hexafluoropropylene dimer/trimer, oxygen, catalyst (e.g., silver oxide), high temperature (150–600 °C). rsc.org | Alternative route from common fluoro-olefins. | High temperatures, complex product mixtures. Future: Catalyst optimization for improved selectivity and lower temperatures. |

Exploration of Novel Reactivity Modalities

This compound is a valuable electrophilic building block, primarily used as an intermediate for producing other high-value fluorinated compounds. lookchem.com A major challenge lies in expanding its synthetic utility by exploring new reaction pathways and creating novel molecular architectures.

Future research directions in its reactivity include:

Advanced Intermediate Synthesis: this compound is a key precursor in multi-step syntheses. For example, it is converted into methyl heptafluoroisobutyrate, which is then reacted with ammonia (B1221849) to form heptafluoroisobutyramide. google.com This amide is subsequently dehydrated to produce perfluoroisobutyronitrile, a next-generation insulating gas. rsc.orgpatsnap.comgoogle.comrsc.org Exploring milder and more efficient reagents for each of these transformation steps is a continuing goal.

Direct Functionalization: Developing reactions that use this compound to directly install the perfluoroisobutyryl group onto a wider range of substrates would be highly valuable. This could involve new catalytic methods that activate the acyl fluoride for coupling reactions under milder conditions than currently possible.

Alkylation and Etherification: The compound is used to produce hydrofluoroethers (HFEs) through reaction with a fluoride ion source to form a perfluorinated alkoxide, which is then alkylated. google.com One process involves reacting this compound with hexafluoropropylene and an alkylating agent to produce secondary HFEs. google.com Innovations in this area could focus on developing more efficient and selective alkylating agents and phase-transfer catalysts. rsc.org

Ketone Synthesis: It serves as a reactant in the synthesis of branched perfluorinated ketones, which are prepared by the addition of hexafluoropropylene to acyl halides in the presence of a fluoride ion. googleapis.comepo.org These ketones have applications as electronic testing and heat-transfer fluids. googleapis.com Future work could explore asymmetric variants of these additions to create chiral fluorinated ketones.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for navigating the complexities of organofluorine chemistry. su.se A grand challenge is to develop computational models with high predictive accuracy for fluorine-containing molecules, whose electronic properties often defy conventional chemical intuition.

For this compound, future directions in computational modeling include:

Reaction Mechanism and Pathway Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate reaction mechanisms, identify transition states, and calculate activation barriers. udayton.edufluorine1.ru This is crucial for optimizing reaction conditions and predicting the feasibility of novel transformations involving this compound. udayton.edu Such studies can help understand and control side reactions, for instance, by modeling the thermodynamics of different reaction pathways. udayton.edu

Predicting Spectroscopic and Physicochemical Properties: Accurately predicting properties like NMR chemical shifts is vital for structural characterization. acs.org Methods using DFT with scaling factors have shown success in predicting ¹⁹F NMR shifts for complex fluorinated molecules, aiding in structural assignment and the identification of products in complex mixtures. nih.govacs.orgescholarship.org Machine learning models are also being developed to predict key properties like lipophilicity (logP) and pKa for fluorinated compounds, which are critical for applications in drug discovery and materials science. blackthorn.ai

Rational Design of Molecules and Materials: Computational screening can accelerate the discovery of new materials derived from this compound. By modeling the properties of hypothetical derivatives, researchers can prioritize synthetic targets. For example, deep learning models are being developed to predict how fluorine substitution impacts the bioactivity of compounds, providing a powerful tool for drug design. nih.gov

Development of High-Performance Material Applications

The primary driver for research into this compound is its role as a precursor to high-performance materials. lookchem.com The key challenge is to identify and efficiently synthesize new materials that leverage the unique properties conferred by the perfluoroisobutyl group, such as high thermal stability, chemical inertness, and specific dielectric properties.

Key application areas and future developments include:

Dielectric Gases: The most significant application is the synthesis of perfluoroisobutyronitrile ((CF₃)₂CFCN). rsc.orgrsc.orgresearchgate.net This compound is a leading replacement for sulfur hexafluoride (SF₆), a potent greenhouse gas, in high-voltage electrical equipment like gas-insulated switchgear and lines. rsc.org Future work will focus on optimizing the synthesis of high-purity perfluoroisobutyronitrile and studying the long-term performance and environmental profile of its gas mixtures.

Hydrofluoroethers (HFEs): this compound is a building block for HFEs like methyl nonafluoroisobutyl ether. lookchem.com These compounds are used as heat-transfer fluids, cleaning solvents, and refrigerants, offering zero ozone depletion potential. rsc.orggoogle.com The challenge is to design next-generation HFEs with improved solvent properties and minimal global warming potential.

Fluorinated Polymers and Surfactants: As a functionalized perfluoroalkyl compound, it holds potential for incorporation into specialty polymers and surfactants. lookchem.com Research could explore its use in creating fluoropolymers with tailored properties for applications such as advanced coatings, membranes, and sealants. numberanalytics.com

Table 2: High-Performance Materials Derived from this compound

| Derived Compound | Chemical Formula | Primary Application | Key Properties |

|---|---|---|---|

| Perfluoroisobutyronitrile | (CF₃)₂CFCN | Electrical insulating gas. rsc.org | High dielectric strength, low Global Warming Potential (GWP) compared to SF₆. rsc.org |

| Methyl nonafluoroisobutyl ether | (CF₃)₂CFCF₂OCH₃ | Heat transfer fluid, solvent. lookchem.com | Zero ozone depletion potential, chemical inertness, good solvent properties. google.com |

| Perfluorinated Ketones (e.g., 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one) | (CF₃)₂CFC(O)CF(CF₃)₂ | Electronic testing fluid, fire extinguishing agent. googleapis.comepo.org | High thermal stability, high dielectric strength, non-flammable. |

Integration of this compound Chemistry with Broader Fluorine Research Paradigms

The challenges and opportunities in this compound research are a microcosm of the broader trends shaping modern organofluorine chemistry. numberanalytics.com Progress in this specific area is both a driver and a beneficiary of wider innovations in the field. Integrating its study with overarching research paradigms is crucial for accelerating advancement.

Key integration points include:

Sustainability and Green Chemistry: The push for sustainable synthesis routes for this compound aligns with the global demand for greener chemical manufacturing. mdpi.com Lessons learned from developing flow chemistry, electrochemical, and catalytic methods for this compound can be applied to the synthesis of other important fluorochemicals. beilstein-journals.orgnumberanalytics.com

Late-Stage Functionalization (LSF): While this compound is an early-stage building block, the development of methods for its selective synthesis and reaction reflects the broader chemical goal of LSF. The ability to precisely and efficiently incorporate complex fluorinated motifs is highly sought after in pharmaceutical and agrochemical research. cas.cn

Advanced Materials Discovery: The search for SF₆ replacements has spurred significant research into fluorinated nitriles, with perfluoroisobutyronitrile being a prime example. rsc.org This targeted materials discovery effort showcases a successful paradigm: identifying a critical need and leveraging fundamental organofluorine chemistry to design a solution. This approach can be a model for tackling other material challenges, from next-generation batteries to biomedical devices. researchgate.net

Radiochemistry and Medical Imaging: While not a direct application yet, methods developed for fluorination could be adapted for fluorine-18 (B77423) radiolabeling, used in Positron Emission Tomography (PET) imaging. su.selupinepublishers.com The development of rapid, high-yield fluorination techniques, often pioneered in flow reactors, is of immense interest to the radiopharmaceutical community. up.ac.zalupinepublishers.com

Q & A

Q. How does this compound interact with cellular membranes, and what methodologies quantify its bioaccumulation potential?

- Methodological Answer : Fluorescence anisotropy and Langmuir monolayer assays measure membrane partitioning. In silico tools (e.g., COSMOtherm) estimate bioaccumulation factors (BAFs), validated via in vivo fish assays (OECD TG 305). Transcriptomic profiling identifies genes linked to detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.